molecular formula C12H22N2O3 B1465408 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1181801-28-4

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cat. No.: B1465408
CAS No.: 1181801-28-4
M. Wt: 242.31 g/mol
InChI Key: MCNIYSGNASVRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities

Preparation Methods

The synthesis of 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using

Properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNIYSGNASVRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.